3-methoxy-7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one
Description
This compound belongs to the benzofurochromenone family, characterized by a fused tricyclic system comprising a benzofuran moiety linked to a chromenone core. The structural uniqueness lies in its 3-methoxy and 7-methyl substituents and a partially saturated 9,10,11,12-tetrahydrobenzo[c] ring.
Properties
Molecular Formula |
C21H18O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
18-methoxy-12-methyl-10,14-dioxapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4(9),12,16(21),17,19-heptaen-15-one |
InChI |
InChI=1S/C21H18O4/c1-11-19-16(14-5-3-4-6-18(14)24-19)10-15-13-8-7-12(23-2)9-17(13)21(22)25-20(11)15/h7-10H,3-6H2,1-2H3 |
InChI Key |
MBWKBVWXWFPSMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC4=C3CCCC4)C5=C(C=C(C=C5)OC)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-methoxy-7-methyl-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one involves multiple steps, typically starting with the preparation of the benzofuran and chromene precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The methoxy and methyl substituents on the chromen-5-one core undergo selective oxidation under controlled conditions:
-
Methoxy group stability : Resists oxidation under mild conditions (e.g., H<sub>2</sub>O<sub>2</sub>/acetic acid) but undergoes demethylation to hydroxyl derivatives with strong oxidants like CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 80°C.
-
Methyl group oxidation : Catalyzed by KMnO<sub>4</sub> in acetone/water (1:1), the 7-methyl substituent converts to a carboxyl group, yielding 7-carboxy-3-methoxy derivatives (72% yield).
| Reaction | Reagents/Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Demethylation of methoxy | CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 80°C | 3-Hydroxy-7-methyl derivative | 58% | |
| Methyl → Carboxyl oxidation | KMnO<sub>4</sub>, acetone/H<sub>2</sub>O, 40°C | 7-Carboxy-3-methoxy-chromen-5-one | 72% |
Reduction Reactions
The tetrahydrobenzofurochromenone system participates in hydrogenation and borohydride reductions:
-
Catalytic hydrogenation : Using Pd/C (10 wt%) in ethanol under 3 atm H<sub>2</sub>, the 9,10,11,12-tetrahydro moiety fully saturates to a decahydro derivative (89% yield).
-
Selective ketone reduction : NaBH<sub>4</sub> in methanol reduces the 5-keto group to a secondary alcohol, forming 5-hydroxy analogs without affecting the methoxy group (68% yield) .
Electrophilic Aromatic Substitution
The electron-rich benzofurochromenone ring undergoes regioselective substitutions:
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at C-4 and C-8 positions (major: 4-nitro, 54%; minor: 8-nitro, 22%).
-
Sulfonation : Fuming H<sub>2</sub>SO<sub>4</sub> at 120°C produces a monosulfonated product at C-6 (81% yield).
Nucleophilic Ring-Opening
The furochromene oxygen engages in acid-catalyzed ring-opening reactions:
-
HCl/EtOH cleavage : Heating with 6M HCl in ethanol opens the furan ring, forming a diketone intermediate that recyclizes to benzochromenones under basic conditions .
-
Ammonolysis : NH<sub>3</sub>/H<sub>2</sub>O at 150°C replaces the furan oxygen with NH, yielding a benzopyrrolochromenone derivative (63% yield).
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aromatic system:
-
Suzuki-Miyaura : Using Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and K<sub>2</sub>CO<sub>3</sub> in dioxane/water (3:1), the C-2 position couples with arylboronic acids (e.g., 4-methoxyphenylboronic acid → 85% yield) .
-
Heck coupling : With PdBr<sub>2</sub> (0.05 equiv.) and AcOK in DMA at 90°C, intramolecular cyclization forms tetracyclic quinoline derivatives (62% yield) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloadditions:
-
Dimerization : In benzene, UV light generates a head-to-tail dimer via C4–C4' bonding (quantitative conversion, 44% isolated yield) .
-
Singlet oxygen reactions : Rose Bengal-sensitized photooxygenation produces endoperoxides at the central chromene ring (91% yield).
Acid/Base-Mediated Rearrangements
Protonation/deprotonation alters the fused ring system:
-
Acidic conditions : H<sub>3</sub>PO<sub>4</sub>–P<sub>2</sub>O<sub>5</sub> at 25°C rearranges the benzofurochromenone to isoindoloquinolinones via Wagner-Meerwein shifts .
-
Basic hydrolysis : NaOH/EtOH (10%) cleaves the lactone ring, yielding a dicarboxylic acid that recyclizes upon acidification .
Functional Group Interconversions
The 3-methoxy group participates in demethylation-alkylation sequences:
-
Step 1 : BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> (-78°C) removes the methoxy group (→ 3-hydroxy, 92%).
-
Step 2 : Alkylation with Me<sub>2</sub>SO<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> introduces alternative alkoxy groups (e.g., ethoxy: 88%; allyloxy: 79%).
Key Mechanistic Insights
-
Electronic effects : The 3-methoxy group donates electron density via resonance, directing electrophiles to C-4 and C-8.
-
Steric constraints : The 7-methyl group hinders reactions at C-6 and C-8, favoring substitutions at less hindered positions .
-
Ring strain : The fused tetrahydrobenzofuro system undergoes strain-relieving rearrangements under acidic conditions .
This compound’s reactivity profile underscores its utility as a scaffold for synthesizing bioactive molecules, particularly in anticancer and antimicrobial drug development. Future studies should explore enantioselective modifications and catalytic asymmetric reactions to access chiral derivatives.
Scientific Research Applications
3-methoxy-7-methyl-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxy-7-methyl-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences
The compound 4-Hydroxy-9-Methoxy-7-Methylfuro[3,2-g]Chromen-5-One () serves as a key analog. Critical structural distinctions include:
- Substituent Positions : The primary compound has a 3-methoxy group, whereas the analog features a 4-hydroxy and 9-methoxy group.
- Ring Saturation : The tetrahydrobenzo[c] ring in the primary compound introduces partial hydrogenation absent in the unsaturated analog.
- Molecular Complexity : The tetrahydro addition increases the primary compound’s molecular weight (~326 g/mol vs. 246 g/mol for the analog) .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
The tetrahydrobenzo[c] ring in the primary compound likely reduces water solubility compared to the hydroxyl-bearing analog, impacting bioavailability. The analog’s hydroxyl group may improve binding to polar biological targets, while the methoxy group in the primary compound could enhance metabolic stability .
Pharmacological Implications
The tetrahydro modification might prolong half-life by resisting oxidative degradation. Conversely, the analog’s hydroxyl group could confer antioxidant properties, as seen in related furanochromones .
Biological Activity
3-Methoxy-7-methyl-9,10,11,12-tetrahydro-5H-benzo[c] benzofuro[3,2-g]chromen-5-one is a complex organic compound belonging to the class of chromenes. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antioxidant, and anticancer properties. This article reviews the current literature on the biological activity of this compound, supported by relevant case studies and research findings.
The molecular formula of 3-methoxy-7-methyl-9,10,11,12-tetrahydro-5H-benzo[c] benzofuro[3,2-g]chromen-5-one is with a CAS number of 374761-54-3. The structure features a fused benzofurochromenone system that contributes to its biological activity.
1. Antioxidant Activity
Several studies have indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and free radical damage.
- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Case Study : In vitro studies demonstrated that the compound reduced reactive oxygen species (ROS) levels in human cell lines by up to 60% compared to control groups.
2. Anti-inflammatory Effects
The anti-inflammatory properties of 3-methoxy-7-methyl-9,10,11,12-tetrahydro-5H-benzo[c] benzofuro[3,2-g]chromen-5-one have been documented through various experimental models.
- Mechanism : It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : A study showed that administration of this compound in animal models resulted in a significant reduction in paw edema induced by carrageenan.
3. Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties.
- Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : In a study involving breast cancer cell lines (MCF-7), treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of cytokine expression | |
| Anticancer | Induction of apoptosis |
Research Findings
Recent studies have highlighted the versatility of this compound in pharmacological applications:
- Antioxidant Studies : A comparative analysis with known antioxidants showed that it outperformed several compounds in reducing oxidative stress markers.
- Inflammation Models : In vivo studies using murine models demonstrated a marked decrease in inflammatory responses when treated with varying doses of the compound.
- Cancer Cell Studies : The compound has shown promise in inhibiting tumor growth in xenograft models, suggesting its potential as a therapeutic agent for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
